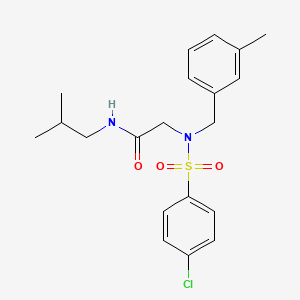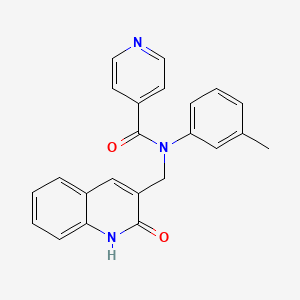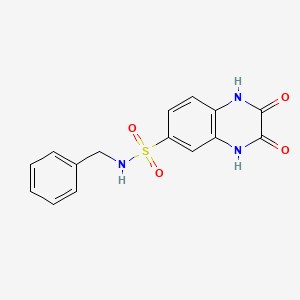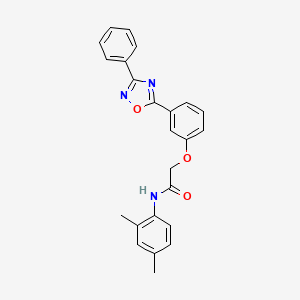![molecular formula C24H22N2O4S B7708231 N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B7708231.png)
N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a quinoline moiety, a methoxyphenyl group, and a sulfonamide linkage. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis or the Doebner-Miller reaction.
Introduction of the Hydroxy Group: The hydroxy group at the 2-position of the quinoline ring can be introduced via hydroxylation reactions.
Formation of the Sulfonamide Linkage: The sulfonamide linkage is formed by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyquinoline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the sulfonamide linkage, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用機序
The mechanism of action of N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting the replication process. The sulfonamide linkage can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.
類似化合物との比較
4-Hydroxy-2-quinolones: These compounds share the quinoline moiety and exhibit similar biological activities.
Quinoxalines: These compounds have a similar structure and are known for their antimicrobial properties.
Quinazolines: These compounds are also structurally related and have applications in medicinal chemistry.
Uniqueness: N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the combination of its quinoline moiety, methoxyphenyl group, and sulfonamide linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-17-7-13-22(14-8-17)31(28,29)26(20-9-11-21(30-2)12-10-20)16-19-15-18-5-3-4-6-23(18)25-24(19)27/h3-15H,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYROCITYNJRUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxyethyl)-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7708154.png)

![Methyl 4-{[(4-methoxy-3-{[(2-methylphenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzoate](/img/structure/B7708171.png)
![N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7708178.png)






![N-(2-fluorophenyl)-2-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7708232.png)
![3,4,5-trimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708241.png)

![N-(4-ethoxyphenyl)-2-{2-methoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B7708257.png)
